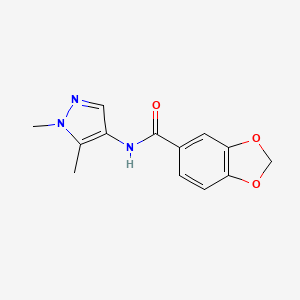![molecular formula C13H9F3N4O B4360871 5-(2-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360871.png)
5-(2-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(2-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with appropriate reagents. One common method includes the reaction with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . Another efficient methodology involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction can occur at the trifluoromethyl group or the methoxyphenyl group under suitable conditions.
Oxidation and reduction: These reactions can modify the functional groups attached to the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and dibenzoylacetylene . Reaction conditions typically involve room temperature and catalyst-free environments for efficient synthesis .
Major Products Formed
The major products formed from these reactions include various poly-substituted triazolopyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(2-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets . The methoxyphenyl group contributes to the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core but differ in the substituents attached to the core.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a similar heterocyclic structure but contain a thiazole ring instead of a pyrimidine ring.
Uniqueness
5-(2-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s potential for various applications in research and industry .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-21-10-5-3-2-4-8(10)9-6-11(13(14,15)16)20-12(19-9)17-7-18-20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPKBQRPFNVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=NC=NN3C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4360799.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4360806.png)
![4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4360811.png)
![4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4360818.png)
![5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360835.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360844.png)
![7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360851.png)
![2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER](/img/structure/B4360854.png)
![7-(difluoromethyl)-5-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360863.png)
![5-(4-chlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360870.png)
![5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360873.png)
![5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360874.png)
![3,5-dimethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide](/img/structure/B4360885.png)
